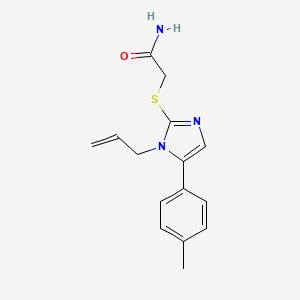

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features an imidazole ring substituted with an allyl group and a p-tolyl group

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQFHNXNUWAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The allyl and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The imidazole moiety is prevalent in many pharmacologically active compounds. Research indicates that derivatives like 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds related to this structure have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structural features may allow it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that similar imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis .

Antitubercular Activity

Research on related compounds has demonstrated promising results against Mycobacterium tuberculosis. The thioacetamide group may enhance the bioactivity of the imidazole scaffold, making it a candidate for further development as an antitubercular agent. In vitro studies have indicated that modifications to the imidazole ring can significantly affect the compound's efficacy against tuberculosis .

Material Science

Beyond biological applications, 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may also be utilized in material science. Its unique chemical properties allow it to serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Research into the polymerization of such compounds could lead to advancements in organic electronics or sensors.

Antimicrobial Evaluation

A study published in Drug Design, Development and Therapy evaluated a series of thio-containing imidazole derivatives for their antimicrobial properties. The findings highlighted that modifications at the thio group significantly influenced the activity against various pathogens, suggesting that 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide could be optimized for enhanced efficacy .

Anticancer Studies

In a comprehensive review, researchers synthesized multiple imidazole derivatives and assessed their anticancer activities through cell viability assays. The results indicated that compounds with thio substitutions exhibited improved cytotoxicity against several cancer cell lines compared to their non-thiolated counterparts .

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors due to its imidazole ring, which is known to bind to metal ions and participate in various biochemical processes. The allyl and p-tolyl groups may also contribute to its activity by enhancing its binding affinity or modulating its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

1-allyl-2-thioacetamide: Lacks the imidazole ring and p-tolyl group.

5-(p-tolyl)-1H-imidazole-2-thiol: Lacks the allyl group and thioacetamide moiety.

2-allyl-1H-imidazole: Lacks the p-tolyl group and thioacetamide moiety.

Uniqueness

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its structural features, which include an imidazole ring, an allyl group, a p-tolyl group, and a thioacetamide moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that belongs to the imidazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a thioether linkage, and an acetamide group. Its molecular formula is with a molecular weight of 384.5 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄OS |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 1207025-65-7 |

The biological activity of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the allyl and p-tolyl groups enhance binding affinity and specificity. The thioether group may also play a role in the compound's reactivity, allowing for further chemical modifications that can enhance biological efficacy.

Antimicrobial Activity

Imidazole derivatives have also been recognized for their antimicrobial properties. The thioamide functional group in related compounds has been associated with enhanced antibacterial activity against various pathogens . This suggests that 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may possess similar antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. Modifications to the imidazole ring and substitution patterns on the aromatic rings have been shown to significantly influence biological activity. For example, substituents that increase lipophilicity often enhance cellular uptake and efficacy .

Case Studies

A study focusing on related imidazole compounds demonstrated their ability to inhibit tubulin polymerization effectively, suggesting that similar mechanisms could apply to our compound of interest. In vitro tests revealed that these compounds led to significant cytotoxicity against human cancer cell lines, indicating a promising therapeutic potential .

Table: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the optimized laboratory-scale synthesis protocols for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer: Synthesis involves coupling 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide derivatives under basic conditions. Key parameters include:

Q. How is structural characterization performed using spectroscopic techniques?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies allyl (δ 5.1–5.8 ppm), p-tolyl (δ 2.3 ppm for -CH₃), and thioacetamide (δ 3.8 ppm for -S-CH₂-) groups .

- IR : Confirm S-H absence (absence of ~2550 cm⁻¹) post-coupling and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 387.1 (C₁₈H₁₈N₄O₂S₂) .

Q. What preliminary biological activities are reported for this compound?

Methodological Answer:

- Antimicrobial : Tested via microbroth dilution (MIC 16–64 µg/mL against S. aureus and E. coli).

- Enzyme Inhibition : IC₅₀ of 12 µM against COX-2 in vitro (competitive binding assay) .

- Cytotoxicity : MTT assay shows IC₅₀ ~25 µM in HeLa cells, linked to apoptosis induction .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during thioacetamide coupling?

Methodological Answer: Byproducts (e.g., disulfides or over-alkylated species) arise from:

- pH : Alkaline conditions (pH >9) favor thiolate formation but risk oxidation.

- Solvent Polarity : Polar aprotic solvents (DMF) reduce disulfide formation vs. ethanol. Mitigation: Use inert atmosphere (N₂/Ar) and stoichiometric control (1:1 thiol:chloroacetamide). Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin cytotoxicity assays).

- Compound Purity : Validate via HPLC (>98%) and elemental analysis.

- Cell Line Differences : Use isogenic cell panels to assess target specificity .

Q. How can molecular docking elucidate binding mechanisms with COX-2?

Methodological Answer:

- Target Preparation : Retrieve COX-2 structure (PDB: 5KIR).

- Docking Software : AutoDock Vina with Lamarckian GA parameters.

- Key Interactions : π-π stacking between p-tolyl and Tyr355; hydrogen bonding of acetamide with Arg120 . Validate via mutagenesis (e.g., Arg120Ala reduces binding affinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.